Phenyl(4-propylphenyl)methanol

説明

Phenyl(4-propylphenyl)methanol is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Phenyl(4-propylphenyl)methanol, also known as 4-propylphenylmethanol, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

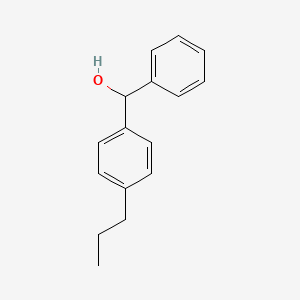

Chemical Structure and Properties

This compound has a molecular formula of CHO and is characterized by a phenolic structure with a propyl group attached to one of the phenyl rings. Its structural formula can be represented as follows:

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research has demonstrated that phenol derivatives can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes . The antioxidant capacity is often measured using assays such as DPPH or ABTS radical scavenging tests.

Table 2: Antioxidant Activity of Phenolic Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 4-Propylphenol | 20 | 25 |

| Curcumin | 15 | 20 |

| Gallic acid | 10 | 15 |

Case Studies

- Antiproliferative Effects : A study investigated the antiproliferative effects of various phenolic compounds on cancer cell lines. Results indicated that compounds similar to this compound significantly inhibited cell growth at concentrations as low as 10 µM .

- Oxidative Stress Reduction : Another study focused on the ability of phenolic compounds to mitigate oxidative stress in cellular models. The results suggested that these compounds could enhance cellular resistance to oxidative damage by modulating antioxidant enzyme activity .

- Structure-Activity Relationship (SAR) : Research on the SAR of phenolic compounds revealed that modifications to the hydroxymethyl group can enhance biological activity. This suggests that this compound may be optimized for better efficacy through structural modifications .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

Phenyl(4-propylphenyl)methanol has been identified as a useful intermediate in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound are utilized in the preparation of active pharmaceutical ingredients with antidepressant properties. A notable example is the synthesis of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives, which serve as precursors for drugs like Citalopram, known for its efficacy in treating depression with minimal side effects .

Chemical Chaperones

Recent studies have indicated that phenolic compounds similar to this compound can function as chemical chaperones. These compounds assist in stabilizing proteins and may have therapeutic implications in diseases characterized by protein misfolding, such as neurodegenerative disorders .

Materials Science

Polymeric Applications

In the field of materials science, this compound is being explored for its potential use in polymer synthesis. Its structure allows for the development of silicone resins and other polymeric materials that exhibit desirable thermal and mechanical properties. The incorporation of this compound into silicone matrices can enhance their stability and performance in various applications .

Nanocomposites

Research has also focused on using this compound in the formulation of nanocomposites. These materials leverage the compound's ability to act as a compatibilizer between organic and inorganic phases, improving the overall mechanical strength and thermal stability of the composites .

Cosmetic Formulations

Emollients and Skin Conditioners

this compound is recognized for its potential as an emollient in cosmetic formulations. Its hydrophobic nature allows it to provide a protective barrier on the skin, enhancing moisture retention and improving skin feel. Studies have shown that formulations containing this compound exhibit favorable sensory properties, making them suitable for lotions and creams .

Stabilizers in Emulsions

Additionally, this compound can serve as a stabilizer in emulsions, helping to maintain the integrity of cosmetic products by preventing phase separation. Its compatibility with various cosmetic ingredients makes it a valuable component in formulating stable products that meet consumer demands for efficacy and sensory appeal .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Synthesis of antidepressants |

| Chemical chaperones | Potential therapeutic effects against protein misfolding | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Nanocomposites | Improved strength and stability | |

| Cosmetic Formulations | Emollients | Moisture retention and improved skin feel |

| Stabilizers in emulsions | Maintains product integrity |

Case Studies

- Antidepressant Development : A study highlighted the synthesis of phenolic derivatives from this compound that demonstrated significant antidepressant activity in preclinical models, paving the way for new therapeutic agents with reduced side effects .

- Polymeric Research : In materials science, researchers demonstrated that incorporating this compound into silicone resins resulted in improved thermal stability and mechanical performance compared to traditional formulations .

- Cosmetic Formulation Trials : Clinical trials involving topical formulations containing this compound showed enhanced moisturizing effects compared to control products, indicating its potential as a key ingredient in skincare products aimed at improving skin hydration .

特性

IUPAC Name |

phenyl-(4-propylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-2-6-13-9-11-15(12-10-13)16(17)14-7-4-3-5-8-14/h3-5,7-12,16-17H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONENRHOGHZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。